molecular formula C15H15NO3S B270911 2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate

2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate

Cat. No. B270911
M. Wt: 289.4 g/mol
InChI Key: DRKVWRAVMNQQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is commonly referred to as TPETC and belongs to the class of compounds known as thiophene carboxylates. TPETC has been synthesized using various methods and has shown promising results in several scientific studies. In

Mechanism of Action

The mechanism of action of TPETC is not fully understood. However, studies have shown that TPETC inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to changes in gene expression, which can result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
TPETC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory and antioxidant properties. TPETC has also been shown to inhibit the activity of HDAC, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using TPETC in lab experiments is its potential applications in cancer research. TPETC has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapies. However, one of the limitations of using TPETC in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on TPETC. One direction is to explore the potential applications of TPETC in the treatment of inflammatory diseases. Another direction is to investigate the mechanism of action of TPETC in more detail to gain a better understanding of its effects on gene expression. Additionally, further research is needed to optimize the synthesis method of TPETC to improve its solubility in water and make it easier to work with in lab experiments.
Conclusion
In conclusion, TPETC is a promising compound with potential applications in scientific research. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory and antioxidant properties. TPETC has also been shown to inhibit the activity of HDAC, leading to changes in gene expression. While there are some limitations to working with TPETC in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

TPETC can be synthesized using different methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 2-thiophenecarboxaldehyde with 2-oxo-2-[(1-phenylethyl)amino]acetic acid in the presence of a base catalyst to form TPETC. The Michael addition reaction involves the reaction of 2-thiophenecarboxaldehyde with 2-oxo-2-[(1-phenylethyl)amino]ethyl acrylate in the presence of a base catalyst to form TPETC.

Scientific Research Applications

TPETC has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that TPETC inhibits the growth of cancer cells and induces apoptosis in cancer cells. TPETC has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] thiophene-2-carboxylate

InChI

InChI=1S/C15H15NO3S/c1-11(12-6-3-2-4-7-12)16-14(17)10-19-15(18)13-8-5-9-20-13/h2-9,11H,10H2,1H3,(H,16,17)

InChI Key

DRKVWRAVMNQQFV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CS2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CS2

solubility

11.9 [ug/mL]

Origin of Product

United States

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